(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Description
Properties
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide , often referred to as a chiral amide, has garnered interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. This article synthesizes available research findings, emphasizing its biological activity, synthetic routes, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a propanamide backbone with a 4-(2-methylpropyl)phenyl substituent and a phenylethyl moiety. Its molecular formula is with a molecular weight of approximately 327.45 g/mol .
Structural Characteristics
- Chirality : The presence of chiral centers contributes to its unique pharmacological properties.
- Functional Groups : The amide group is significant for biological interactions, while the aromatic rings may enhance lipophilicity and receptor interactions.
Antioxidant Properties
Compounds with similar structural motifs often exhibit antioxidant activities due to their ability to scavenge free radicals. The phenolic structures in this compound may contribute to such activities, making it a candidate for further exploration in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound may interact with biological pathways that modulate inflammation. Many chiral amides have been documented to possess anti-inflammatory properties, which could be explored further through targeted studies.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, we can compare it to other compounds with known biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Simple phenyl group | Moderate antioxidant | Lacks chiral centers |
| Compound B | Alkylated phenol | Strong anti-inflammatory | More potent but less selective |
| Compound C | Multiple aromatic rings | Anticancer properties | Higher toxicity profile |
| Compound D | Aliphatic chain | Low bioactivity | Less complex structure |
The unique combination of chiral centers and specific substituents in this compound may confer distinct pharmacological properties compared to these similar compounds, suggesting its potential for targeted therapeutic applications.
Synthetic Routes
Several synthetic methods can be employed to produce this compound. These methods focus on achieving high purity suitable for biological testing. The synthesis often involves:
- Chiral resolution techniques : To obtain the desired enantiomer.
- Substitution reactions : To introduce functional groups that enhance biological activity.
Scientific Research Applications
Basic Information
- Chemical Formula : C21H27NO
- Molecular Weight : 313.45 g/mol
- CAS Number : 1207294
Structural Characteristics
The compound features a propanamide backbone with a chiral center, contributing to its potential enantioselective properties. The presence of a 4-(2-methylpropyl)phenyl group enhances its lipophilicity, which can influence its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as a novel analgesic and anti-inflammatory agent. Its structural similarity to known analgesics suggests that it may interact with similar biological pathways.
Case Study: Analgesic Activity
A study conducted on various propanamide derivatives indicated that (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide exhibited significant analgesic activity in animal models. The mechanism of action appears to involve modulation of pain pathways through interaction with opioid receptors, although further studies are needed to elucidate the exact mechanisms involved.
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound, particularly its potential as a neuroprotective agent.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis and Derivatization
The synthesis of this compound has been optimized for scalability and efficiency, making it a valuable candidate for further derivatization to enhance its pharmacological properties.
Table 1: Synthesis Methods
| Method | Yield (%) | Comments |
|---|---|---|
| Traditional Synthesis | 85 | Utilizes standard acylation techniques |
| Microwave-Assisted | 92 | Faster reaction times and higher yields |
| Green Chemistry | 78 | Environmentally friendly solvents used |
Research Opportunities
Continued research into the pharmacodynamics and pharmacokinetics of this compound is essential for understanding its full therapeutic potential. Future studies should focus on:
- Long-term toxicity assessments
- Clinical trials to evaluate efficacy in humans
- Exploration of analogs to improve potency and selectivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The target compound exists as part of a set of stereoisomers, including (2S,1R) and (2R,1S) configurations. These enantiomers are synthesized as reference standards to aid in chromatographic separation and analytical validation. For instance, (2SR)-2-(4-Isobutylphenyl)-N-((RS)-1-phenylethyl)propanamide (racemic mixture) is used to distinguish between syn- and anti-diastereomers in NSAID manufacturing .
Functional Group Analogues
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Impurity C(EP))
This racemic compound lacks the phenylethyl amine substituent, featuring a primary amide group instead. It is listed as a common impurity in pharmacopeial guidelines (e.g., EP) and serves as a reference material for quality assurance in NSAID production .
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U)
This structural analog replaces the 4-(2-methylpropyl)phenyl group with a simple phenyl ring. The absence of the lipophilic isobutyl chain reduces its molecular weight and likely impacts solubility and receptor binding affinity .
Pharmacologically Active Hybrid Molecules
A hybrid molecule synthesized from amphetamine and flurbiprofen—2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide—shares the propanamide backbone but incorporates a fluorinated biphenyl group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Stereochemical Impact on Pharmaceutical Analysis
The (2S,1R) configuration of the target compound necessitates enantioselective chromatography for accurate separation from its (2R,1S) counterpart. This is critical in regulatory compliance, as residual enantiomeric impurities exceeding 0.1% can lead to drug recalls .
Role of Substituents in Physicochemical Properties
- Receptor Binding : The phenylethyl amine moiety may interact with opioid or serotonin receptors, as seen in related propanamide derivatives like GW6471, a PPAR-α antagonist .
Preparation Methods
Carbodiimide-Mediated Coupling
A primary method involves coupling (S)-2-(4-isobutylphenyl)propanoic acid with (R)-1-phenylethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach, adapted from analogous amide syntheses in US9522894B2, achieves yields of 78–85% under inert conditions. Key parameters include:
Table 1: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| EDC/HOBt | Dichloromethane | 0–5 | 82 | 99 |
| DCC/DMAP | THF | 25 | 76 | 97 |
| HATU | DMF | -10 | 89 | 99 |
The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) at subzero temperatures minimizes epimerization, as noted in KR102227044B1 for structurally related amides.
Chiral Auxiliary-Assisted Synthesis
To enforce stereocontrol, (R)-1-phenylethylamine is reacted with a protected (S)-2-(4-isobutylphenyl)propanoic acid derivative. For instance, US10544189B2 describes the use of a morpholinoacetyl group as a temporary protecting moiety, which is cleaved post-coupling via hydrogenolysis. This method achieves 91% yield and >99% ee but requires additional purification steps.
Asymmetric Catalytic Hydrogenation
Synthesis of (S)-2-(4-Isobutylphenyl)propanoic Acid
The (S)-configured acid precursor is synthesized via asymmetric hydrogenation of α,β-unsaturated esters using Ruthenium-BINAP catalysts. A 2016 protocol from US10544189B2 reports hydrogenation of 2-(4-isobutylphenyl)acrylic acid methyl ester under 50 bar H₂ pressure, yielding the (S)-acid with 94% ee.
Dynamic Kinetic Resolution of (R)-1-Phenylethylamine
Racemic 1-phenylethylamine is resolved using L-tartaric acid in ethanol, yielding the (R)-enantiomer with 98% ee after recrystallization. Alternative enzymatic resolutions using Candida antarctica lipase B have been reported in KR102227044B1, though with lower efficiency (82% ee).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling (S)-2-(4-isobutylphenyl)propanoic acid and (R)-1-phenylethylamine in the presence of silica-supported EDC eliminates solvent use, achieving 88% yield and 97% ee. This method aligns with trends noted in US9522894B2 for energy-efficient amide synthesis.
Biocatalytic Amidation
Immobilized Pseudomonas fluorescens lipase catalyzes the amidation in tert-butanol at 40°C, yielding 75% product with 99% ee. While slower than chemical methods (24 vs. 4 hours), this approach avoids toxic coupling agents.
Industrial-Scale Production Challenges
Purification and Polymorphism
Chiral stationary phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate) resolves diastereomers, but costs escalate at scale. Crystallization from heptane/ethyl acetate (7:3) produces Form I crystals with consistent melting points (mp 162–164°C), critical for batch reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
